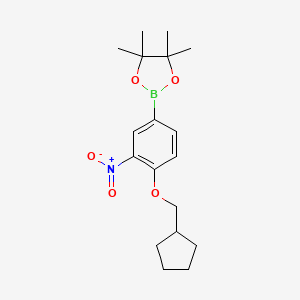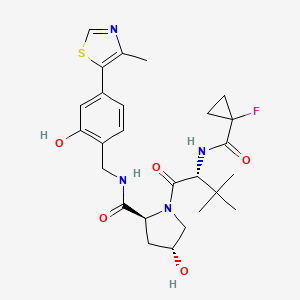
E3 ligase Ligand 19
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
E3 ligase Ligand 19 is a compound that plays a crucial role in the ubiquitin-proteasome system, which is responsible for the degradation of proteins within cells. This compound is part of a larger family of E3 ligase ligands that are used in the development of proteolysis-targeting chimeras (PROTACs). These chimeras are designed to target and degrade specific proteins, making them valuable tools in drug discovery and therapeutic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of E3 ligase Ligand 19 involves several steps, including the preparation of intermediate compounds and the final coupling reactions. The synthetic routes typically involve the use of organic solvents, catalysts, and specific reaction conditions such as temperature and pH control. For example, the preparation of E3 ligase ligands often includes the use of primary amines and DIPEA in DMF at elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. This involves the optimization of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: E3 ligase Ligand 19 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the ligand to enhance its binding affinity and specificity for the target protein.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products: The major products formed from these reactions are modified ligands with improved properties for binding to E3 ligases. These modifications can include the addition of functional groups or the alteration of the ligand’s structure to enhance its efficacy .
Wissenschaftliche Forschungsanwendungen
E3 ligase Ligand 19 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to develop PROTACs that can selectively degrade target proteins. In biology, it aids in studying protein-protein interactions and cellular processes. In medicine, it has potential therapeutic applications for treating diseases such as cancer by targeting and degrading oncogenic proteins. In industry, it is used in the development of new drugs and therapeutic agents .
Wirkmechanismus
The mechanism of action of E3 ligase Ligand 19 involves its binding to the E3 ligase enzyme, which then facilitates the transfer of ubiquitin to the target protein. This ubiquitination marks the protein for degradation by the proteasome. The molecular targets and pathways involved include the ubiquitin-proteasome system and specific protein substrates that are recognized by the E3 ligase .
Vergleich Mit ähnlichen Verbindungen
E3 ligase Ligand 19 can be compared to other similar compounds such as cereblon, von Hippel-Lindau, and mouse double minute 2 homolog ligands. These compounds also function as E3 ligase ligands and are used in the development of PROTACs. this compound is unique in its specific binding properties and the types of proteins it targets for degradation .
List of Similar Compounds:- Cereblon ligands
- Von Hippel-Lindau ligands
- Mouse double minute 2 homolog ligands
- Inhibitor of apoptosis proteins ligands
Eigenschaften
Molekularformel |
C26H33FN4O5S |
|---|---|
Molekulargewicht |
532.6 g/mol |
IUPAC-Name |
(2S,4R)-1-[(2R)-2-[(1-fluorocyclopropanecarbonyl)amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[2-hydroxy-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C26H33FN4O5S/c1-14-20(37-13-29-14)15-5-6-16(19(33)9-15)11-28-22(34)18-10-17(32)12-31(18)23(35)21(25(2,3)4)30-24(36)26(27)7-8-26/h5-6,9,13,17-18,21,32-33H,7-8,10-12H2,1-4H3,(H,28,34)(H,30,36)/t17-,18+,21+/m1/s1 |
InChI-Schlüssel |
OKBLHQUBMCCFKE-LQWHRVPQSA-N |
Isomerische SMILES |
CC1=C(SC=N1)C2=CC(=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@@H](C(C)(C)C)NC(=O)C4(CC4)F)O)O |
Kanonische SMILES |
CC1=C(SC=N1)C2=CC(=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)C4(CC4)F)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[1-[3-Chloro-5-(trifluoromethyl)phenyl]cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13714053.png)
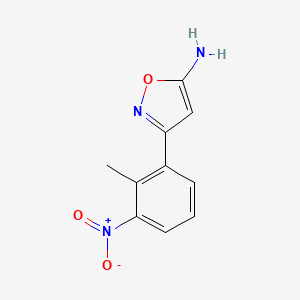
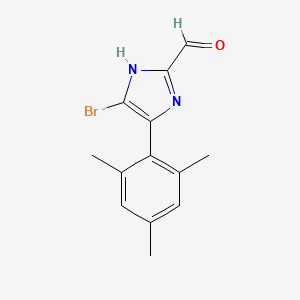
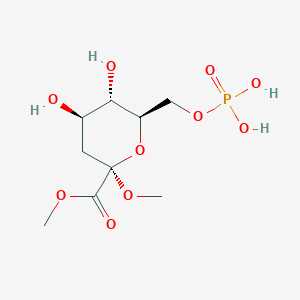

![[4-(5-Fluoro-1H-benzimidazol-2-yl)cyclohexyl]-methylamine](/img/structure/B13714093.png)
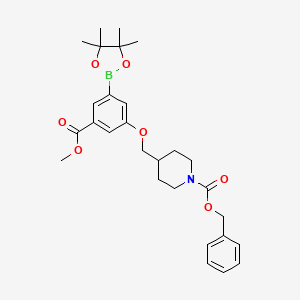
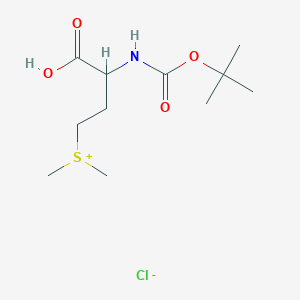
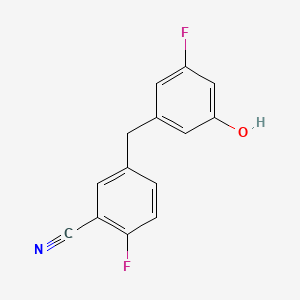
![3-Methyl-5-[(propan-2-yl)sulfanyl]imidazolidine-2,4-dione](/img/structure/B13714135.png)
